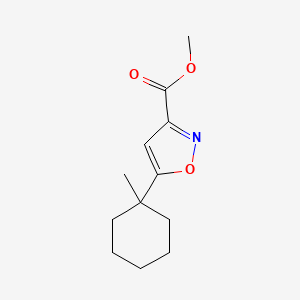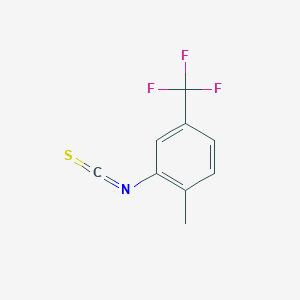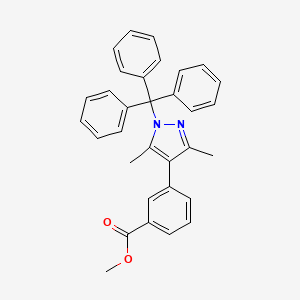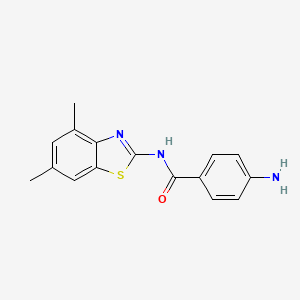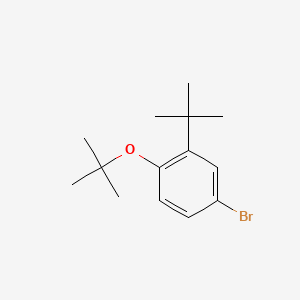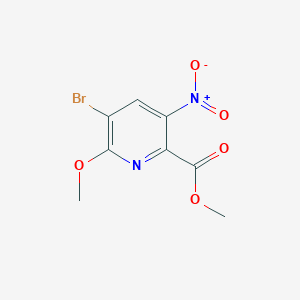
2,2-dibromo-1-(4-ethylphenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dibromo-1-(4-ethylphenyl)ethanone is an organic compound with the molecular formula C10H10Br2O It is a brominated derivative of ethanone, characterized by the presence of two bromine atoms and a 4-ethylphenyl group attached to the ethanone backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,2-Dibromo-1-(4-ethylphenyl)ethanone can be synthesized through a one-pot strategy involving the bromination of 1-(4-ethylphenyl)ethanone. The reaction typically employs ammonium bromide and oxone as reagents. The process involves the following steps:
Bromination: The starting material, 1-(4-ethylphenyl)ethanone, is treated with ammonium bromide and oxone in an appropriate solvent.
Reaction Conditions: The reaction is carried out under controlled temperature and pH conditions to ensure the selective bromination at the alpha position of the ethanone group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to achieve high yield and purity. The reaction is typically conducted in large reactors with precise control over temperature, pressure, and reaction time.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Dibromo-1-(4-ethylphenyl)ethanone undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Reduction Reactions: The compound can be reduced to form 1-(4-ethylphenyl)ethanone by using reducing agents like lithium aluminum hydride.
Oxidation Reactions: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives under appropriate conditions.
Common Reagents and Conditions
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Formation of substituted ethanone derivatives.
Reduction: Formation of 1-(4-ethylphenyl)ethanone.
Oxidation: Formation of carboxylic acids or other oxidized products.
Applications De Recherche Scientifique
2,2-Dibromo-1-(4-ethylphenyl)ethanone has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various brominated compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals and therapeutic agents.
Mécanisme D'action
The mechanism of action of 2,2-dibromo-1-(4-ethylphenyl)ethanone involves its reactivity towards nucleophiles and electrophiles. The bromine atoms in the compound make it highly reactive, allowing it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2-Dibromo-1-(4-bromophenyl)ethanone: Similar structure with a bromine atom on the phenyl ring.
2,2-Dibromo-1-(4-chlorophenyl)ethanone: Similar structure with a chlorine atom on the phenyl ring.
2,2-Dibromo-1-(4-fluorophenyl)ethanone: Similar structure with a fluorine atom on the phenyl ring.
Uniqueness
2,2-Dibromo-1-(4-ethylphenyl)ethanone is unique due to the presence of the 4-ethylphenyl group, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness makes it valuable for specific applications where the ethyl group plays a crucial role in the compound’s reactivity and interactions.
Propriétés
Formule moléculaire |
C10H10Br2O |
|---|---|
Poids moléculaire |
305.99 g/mol |
Nom IUPAC |
2,2-dibromo-1-(4-ethylphenyl)ethanone |
InChI |
InChI=1S/C10H10Br2O/c1-2-7-3-5-8(6-4-7)9(13)10(11)12/h3-6,10H,2H2,1H3 |
Clé InChI |
QWFMHNCKNGYBTP-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC=C(C=C1)C(=O)C(Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


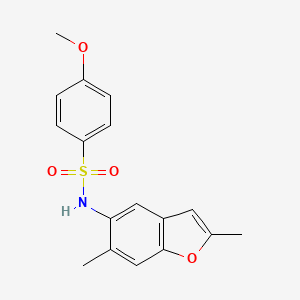
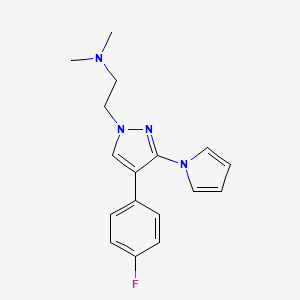

![(S)-2-Boc-7-amino-5-oxa-2-azaspiro[3.4]octane Hydrochloride](/img/structure/B13692261.png)
![1-[(1-Methyl-4-piperidyl)methyl]pyrazole-4-boronic Acid](/img/structure/B13692276.png)

